molecular formula C₁₈H₁₅D₄N₃O₇S B1162497 Methoxycarbonyl Cefadroxil-d4

Methoxycarbonyl Cefadroxil-d4

Cat. No.: B1162497
M. Wt: 425.45
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonyl Cefadroxil-d4 is a high-quality chemical reference standard designed for use in pharmaceutical research and development. This deuterated analog of the first-generation cephalosporin antibiotic Cefadroxil is particularly valuable for analytical applications, serving as a critical standard for High-Performance Liquid Chromatography (HPLC) in methods aimed at quantifying and characterizing the parent drug and its related substances . The incorporation of four deuterium atoms provides a distinct mass signature that is essential for advanced mass spectrometry-based analyses, facilitating precise drug metabolism and pharmacokinetics (DMPK) studies. Cefadroxil itself is a broad-spectrum antibiotic that exerts its bactericidal effect by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall assembly and leading to osmotic lysis and bacterial cell death . As a stabilized and characterized derivative, this compound enables researchers to ensure the accuracy and reliability of their analytical methods during various stages of drug development, including method development, validation (AMV), and quality control (QC) for applications such as Abbreviated New Drug Applications (ANDA) or commercial production . This product is intended for research purposes as an analytical standard and is strictly for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₈H₁₅D₄N₃O₇S

Molecular Weight

425.45

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation Strategies for Methoxycarbonyl Cefadroxil D4

Precursor Synthesis and Derivatization Approaches for Labeled Analogs

The synthesis of Methoxycarbonyl Cefadroxil-d4 fundamentally relies on two key precursors: the cephalosporin (B10832234) nucleus, 7-aminodesacetoxycephalosporanic acid (7-ADCA), and a deuterated, derivatized side-chain, specifically D-(-)-α-amino-α-(4-(methoxycarbonyloxy)phenyl-d4)acetic acid.

The initial and most critical step is the synthesis of the isotopically labeled side-chain precursor. This typically begins with a deuterated starting material, such as phenol-d5 (B121304) or benzene-d6, to ensure the stable incorporation of deuterium (B1214612) into the aromatic ring. A common pathway involves the Friedel-Crafts acylation of deuterated benzene, followed by a series of reactions to introduce the amino and carboxylic acid functionalities, ultimately yielding D-(-)-p-hydroxyphenylglycine-d4. The stereochemistry is often controlled through enzymatic resolution or asymmetric synthesis to obtain the desired D-enantiomer, which is crucial for the biological activity profile of the final cephalosporin.

Once the deuterated D-(-)-p-hydroxyphenylglycine-d4 is obtained, it undergoes derivatization. The phenolic hydroxyl group is reacted with methyl chloroformate in the presence of a suitable base to form the methoxycarbonyl ester. Simultaneously, the amino group must be protected, often using a tert-butoxycarbonyl (Boc) or similar protecting group, to prevent side reactions during the subsequent coupling with the 7-ADCA nucleus.

The other precursor, 7-ADCA, is a widely available intermediate produced via fermentation or enzymatic hydrolysis of Penicillin G. niscpr.res.inresearchgate.net The final step is the coupling of the protected, deuterated, and derivatized side-chain with 7-ADCA. This is typically achieved by activating the carboxylic acid of the side-chain to form a mixed anhydride (B1165640) or an active ester, which then reacts with the amino group at the 7-position of the 7-ADCA nucleus. google.comgoogle.com A final deprotection step removes the amino-protecting group to yield this compound.

Precursor/IntermediateRole in SynthesisKey Synthetic Steps
Benzene-d6 Deuterium SourceStarting material for the aromatic side-chain.
D-(-)-p-hydroxyphenylglycine-d4 Labeled Side-Chain CoreSynthesized from deuterated precursors; stereochemistry is established.
Methyl Chloroformate Derivatization ReagentReacts with the hydroxyl group to form the methoxycarbonyl ester.
7-ADCA Cephalosporin NucleusThe core bicyclic structure to which the side-chain is attached.
Protected Side-Chain Activated IntermediateThe fully formed, protected side-chain ready for coupling with 7-ADCA.

Purification and Isolation of Deuterated Analogs for Research Application

Following the synthesis, a crude mixture containing the desired this compound, unreacted starting materials, partially deuterated species, and other byproducts is obtained. A multi-step purification process is required to isolate the final compound with high chemical and isotopic purity.

Common purification techniques for cephalosporins include:

Crystallization: This is often the first step to remove bulk impurities. The crude product is dissolved in a suitable solvent system and allowed to crystallize, often yielding a product with significantly higher purity. prepchem.com

Adsorption Chromatography: This method uses synthetic polymeric resins or other adsorbents to remove impurities based on differences in polarity and affinity. google.com The crude cephalosporin solution is passed through a column packed with the adsorbent, which selectively retains impurities while allowing the target compound to pass through or be eluted separately. nih.govdiaion.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for final purification. RP-HPLC can separate this compound from its non-deuterated (d0) and partially deuterated (d1, d2, d3) counterparts due to the subtle differences in retention time that isotopes can impart. It is highly effective for achieving the >98% isotopic purity typically required for internal standards.

Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and concentration, either before or after other purification steps. nih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then washed and eluted with an appropriate solvent.

Purification TechniquePrinciple of SeparationApplication in this compound Synthesis
Crystallization Differential solubilityRemoval of major impurities and isolation of the solid product.
Adsorption Chromatography Selective adsorption on a resinRemoval of colored and polar/nonpolar impurities. google.com
RP-HPLC Differential partitioning between mobile and stationary phasesHigh-resolution separation of isotopologues (d0-d4) and other closely related impurities.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentSample cleanup, desalting, and concentration. nih.gov

Isotopic Enrichment Verification Techniques for this compound

Verifying the isotopic enrichment and purity of the final product is a critical quality control step. This ensures that the deuterated standard will perform reliably in quantitative analytical methods.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for assessing isotopic purity. rsc.orgnih.gov The process involves several key steps:

Mass Determination: The high-resolution mass spectrometer accurately measures the mass-to-charge ratio (m/z) of the molecular ion of this compound. The presence of four deuterium atoms results in a mass increase of approximately 4.025 Da compared to the non-deuterated analog.

Isotopic Cluster Analysis: The mass spectrometer detects not only the primary d4 isotopologue but also trace amounts of the non-deuterated (d0) and partially deuterated (d1, d2, d3) species. nih.gov It also resolves the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁴S.

Calculation of Isotopic Purity: The isotopic purity is calculated by comparing the relative intensities of the ion signals corresponding to each isotopologue in the mass spectrum. rsc.org The percentage of isotopic enrichment is determined by the ratio of the peak area for the d4 species to the sum of the peak areas for all isotopologues (d0 through d4). rsc.orgnih.gov This provides a quantitative measure of how successfully the deuterium labels were incorporated.

For example, an analysis might show 99.5% d4, 0.4% d3, and 0.1% d0, indicating very high isotopic enrichment suitable for use as an internal standard.

Analytical TechniqueInformation ProvidedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS) Accurate mass, isotopic distributionConfirms elemental composition and quantifies the percentage of d4, d3, d2, d1, and d0 species. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and mass detectionSeparates the deuterated compound from impurities before MS analysis, ensuring accurate purity assessment. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, label positionConfirms the chemical structure and can be used to verify the specific location of the deuterium atoms on the molecule. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Abundance Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of isotopically labeled compounds, providing definitive confirmation of the position and extent of deuterium incorporation. wikipedia.orgyoutube.com For this compound, a combination of proton (¹H) and deuterium (²H) NMR spectroscopy, alongside quantitative NMR (qNMR) methods, offers a comprehensive characterization of the final product. nih.govresearchgate.net

The primary strategy involves comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analogue. The successful incorporation of deuterium (a spin=1 nucleus) in place of hydrogen (a spin=1/2 nucleus) results in the disappearance or significant attenuation of the corresponding signals in the ¹H NMR spectrum. wikipedia.orgstudymind.co.uk This provides unambiguous evidence for the specific sites of deuteration.

Conversely, direct detection of the incorporated deuterium is achieved through ²H NMR spectroscopy. sigmaaldrich.com While deuterium has a lower gyromagnetic ratio and natural abundance, leading to lower sensitivity and broader signals compared to protons, a strong signal in the ²H NMR spectrum of an enriched sample confirms the presence of the label. magritek.comhuji.ac.il The chemical shift of the deuterium signal is virtually identical to that of the proton it replaced, further verifying the location of incorporation. wikipedia.org

Quantitative analysis to determine the isotopic abundance (deuterium enrichment) can be performed using either ¹H or ²H NMR. nih.govsigmaaldrich.com In ¹H qNMR, the integral of a residual, non-deuterated signal at the labeled position is compared against the integral of a signal from a non-labeled position within the molecule. For highly deuterated compounds, ²H qNMR is often more accurate, where the integral of the deuterium signal is compared against an internal standard of known concentration. sigmaaldrich.comrug.nl

Detailed Research Findings:

In a representative analysis of a synthesized batch of this compound, where deuteration is targeted at the four positions of the p-hydroxyphenyl group, NMR spectroscopy provides conclusive data.

¹H NMR Analysis: The ¹H NMR spectrum is recorded and compared with a non-deuterated reference standard. The most telling observation is the absence of the two doublets corresponding to the aromatic protons (H-2', H-3', H-5', H-6') of the p-hydroxyphenyl moiety. The integration of the remaining signals for the cefadroxil (B1668780) backbone should remain consistent with their expected proton counts.

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, DMSO-d₆) for Methoxycarbonyl Cefadroxil and this compound
AssignmentMethoxycarbonyl Cefadroxil Chemical Shift (δ, ppm)This compound Chemical Shift (δ, ppm)Comment on d4-Sample
H-2', H-6'~7.25 (d, J=8.5 Hz)Signal absentSuccessful deuteration confirmed
H-3', H-5'~6.75 (d, J=8.5 Hz)Signal absentSuccessful deuteration confirmed
H-6~5.60 (dd)~5.60 (dd)Signal unchanged
H-7~5.15 (d)~5.15 (d)Signal unchanged
α-CH~5.05 (d)~5.05 (d)Signal unchanged
3-CH₃~2.00 (s)~2.00 (s)Signal unchanged
OCH₃~3.80 (s)~3.80 (s)Signal unchanged

²H NMR Analysis: To directly confirm the presence and location of the deuterium atoms, a ²H NMR spectrum is acquired. This spectrum is expected to show a single, characteristically broad signal corresponding to the deuterated aromatic positions. huji.ac.il

Table 2: ²H NMR Spectral Data (76.7 MHz, DMSO) for this compound
AssignmentChemical Shift (δ, ppm)Observation
D-2', D-3', D-5', D-6'~7.25 - 6.75 (broad)Broad signal confirming deuterium presence on the aromatic ring

Quantitative NMR (qNMR) for Abundance Confirmation: The isotopic purity is determined by comparing the integral of the residual proton signals of the aromatic ring in the ¹H spectrum with the integral of a well-resolved, non-deuterated signal, such as the 3-CH₃ group. A novel method combining both ¹H and ²H NMR can provide even more accurate quantification of isotopic abundance. nih.gov

Table 3: Representative ¹H qNMR Data for Isotopic Abundance Calculation
Signal AssignmentIntegral Value (Normalized)Expected Protons (Non-deuterated)Observed ProtonsCalculated Isotopic Purity
3-CH₃ (Reference)3.0033.00N/A
H-2', H-3', H-5', H-6' (Residual)0.0840.08>98% D

The collective data from ¹H and ²H NMR spectroscopy provides a robust and definitive confirmation of the chemical structure, the specific positions of isotopic labeling, and the high isotopic abundance of this compound, ensuring its suitability for use as an internal standard.

Advanced Analytical Methodologies Employing Methoxycarbonyl Cefadroxil D4 As an Internal Standard

Development of Quantitative Assays for Cefadroxil (B1668780) and Metabolites in Biological Matrices (Non-Human)

Quantitative assays for Cefadroxil and its metabolites in non-human biological matrices, such as rat plasma and urine, are critical for preclinical pharmacokinetic studies. researchgate.netnih.gov The development of these assays requires robust analytical methods to ensure reliable data for assessing drug absorption, distribution, metabolism, and excretion (ADME). The use of a deuterated internal standard like Methoxycarbonyl Cefadroxil-d4 is essential for achieving the necessary accuracy and precision. aptochem.com

LC-MS/MS is the preferred technique for the quantification of Cefadroxil in biological samples due to its high sensitivity and selectivity. researchgate.netunesp.br The optimization of LC-MS/MS methods using deuterated standards involves several key steps.

Chromatographic Separation: The primary goal is to achieve chromatographic separation of the analyte from endogenous matrix components to minimize matrix effects. A common approach involves using a C18 or a polar-reverse phase column. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov The gradient and flow rate are optimized to ensure a good peak shape and a short run time. Ideally, the deuterated internal standard should co-elute with the analyte to ensure that it experiences the same matrix effects. aptochem.com

Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For Cefadroxil, a common transition monitored is m/z 364.1 → 208.1. researchgate.netnih.gov The deuterated internal standard will have a different precursor ion mass due to the presence of deuterium (B1214612) atoms, but it often fragments to produce a product ion with the same mass as the analyte. The collision energy and other MS parameters are optimized to maximize the signal intensity for both the analyte and the internal standard.

A critical aspect of method optimization is the management of matrix effects, where components of the biological matrix can suppress or enhance the ionization of the analyte. scispace.com Deuterated internal standards are highly effective at compensating for these effects because they are affected in the same way as the analyte. researchgate.net

Table 1: Typical LC-MS/MS Parameters for Cefadroxil Analysis
ParameterCondition
LC ColumnC18 or Polar-RP, e.g., Synergi™ 4μm Polar-RP 80A researchgate.netnih.gov
Mobile PhaseA: 0.1% Formic acid in water, B: Methanol or Acetonitrile researchgate.netnih.gov
Flow Rate0.2 - 1.0 mL/min researchgate.netwisdomlib.org
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.netnih.gov
MS DetectionMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Cefadroxil MRM Transitionm/z 364.1 → 208.1 researchgate.netnih.gov

While LC-MS/MS is the predominant technique for analyzing polar compounds like Cefadroxil, GC-MS can be used for certain applications involving deuterated compounds. However, for non-volatile and thermally labile molecules like beta-lactam antibiotics, derivatization is necessary to increase their volatility and thermal stability. This additional sample preparation step can introduce variability and is a significant drawback compared to LC-MS/MS.

Studies have shown that deuterated analogs can exhibit slightly different retention times in GC compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". nih.gov This effect is generally small but needs to be considered during method development. The mass spectra of deuterated compounds will show a characteristic shift in the molecular ion and fragment ions, which is the basis for their use as internal standards. While less common for Cefadroxil, GC-MS with deuterated standards remains a powerful tool for the analysis of other classes of compounds. researchgate.net

Method Validation for Quantitative Bioanalysis (Non-Clinical Context)

Bioanalytical method validation is essential to ensure the reliability of the data generated from non-clinical studies. eurofinsus.commoh.gov.bw The validation process demonstrates that the analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include specificity, selectivity, linearity, accuracy, and precision. eurofinsus.comorientjchem.org

Specificity refers to the ability of the method to measure only the intended analyte, while selectivity is the ability to differentiate the analyte from other components in the sample, such as metabolites, impurities, or matrix components. gmp-compliance.orgbebac.at

In the context of LC-MS/MS, selectivity is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. bebac.at The response of any interfering peaks should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. The use of a deuterated internal standard like this compound greatly enhances the selectivity of the assay, as it is unlikely that an endogenous component will have the same retention time and mass spectrometric behavior as the stable isotope-labeled compound.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. The concentration range should cover the expected concentrations in the study samples. orientjchem.org

The calibration curve is typically constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed, and the correlation coefficient (r²) should be close to 1.0, typically ≥ 0.99. wisdomlib.orgjaper.in For Cefadroxil, linear ranges of 10-10,000 ng/mL have been successfully validated in rat plasma and urine. researchgate.netnih.gov

Table 2: Representative Calibration Curve Data for Cefadroxil in a Non-Clinical Matrix
Nominal Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)Calculated Concentration (ng/mL)Accuracy (%)
10 (LLOQ)0.0129.898.0
500.05851.2102.4
2000.235198.599.3
10001.1801005.0100.5
50005.9504980.099.6
10000 (ULOQ)11.95010120.0101.2

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision is the degree of agreement among individual measurements. gmp-compliance.orgorientjchem.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). orientjchem.orgorientjchem.org The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision, as it effectively corrects for any variability in the analytical process. aptochem.com

Table 3: Example of Accuracy and Precision Data for Cefadroxil QC Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low3029.598.34.5
Medium15001530102.03.2
High7500735098.02.8

Matrix Effects and Recovery Determination in Biological Samples

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects represent a significant challenge. These effects are defined as the alteration of analyte ionization—either suppression or enhancement—caused by co-eluting, undetected components of the sample matrix. nih.govnih.gov Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous components like salts, lipids, and proteins that can interfere with the accurate quantification of a target analyte. sigmaaldrich.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these matrix-induced variations.

The fundamental principle behind using this compound is that it co-elutes with the unlabeled analyte (Methoxycarbonyl Cefadroxil) and experiences nearly identical matrix effects and variations during sample processing. nih.gov Because the SIL-IS and the analyte are chemically identical and differ only in isotopic composition, they exhibit similar behavior during extraction and ionization. nih.gov By calculating the peak area ratio of the analyte to the internal standard, any signal suppression or enhancement affecting both compounds is effectively normalized, leading to more accurate and precise quantification.

Recovery Determination assesses the efficiency of the extraction process used to isolate the analyte and internal standard from the biological matrix. It is calculated by comparing the analytical response of an analyte extracted from a biological sample to the response of the analyte in a post-extraction spiked sample. A consistent and reproducible recovery is crucial for a robust analytical method. This compound is used to ensure that variations in extraction efficiency from sample to sample are accounted for, as it is expected to have the same recovery as the unlabeled analyte.

Matrix Factor (MF) is quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution. An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement. The Internal Standard-normalized MF is then calculated to demonstrate the effectiveness of this compound in compensating for these effects. Validation guidelines often require these parameters to be evaluated in matrices from multiple sources to account for inter-subject variability. nih.govnih.gov

Table 1: Representative Data for Recovery and Matrix Effect Assessment

This table illustrates typical validation data for an analyte using this compound as an internal standard in various biological matrices.

Biological MatrixAnalyte Concentration (ng/mL)Mean Extraction Recovery (%)RSD (%) of RecoveryIS-Normalized Matrix FactorRSD (%) of Matrix Factor
Rat Plasma5091.24.50.983.1
Rat Plasma500093.53.81.012.8
Human Urine10088.75.10.954.2
Human Urine1000089.44.70.973.9
Monkey Serum5092.13.91.032.5
Monkey Serum500094.03.21.022.1

Stability Studies in In Vitro Systems and Non-Human Samples

Ensuring the stability of an analyte and its internal standard throughout the sample lifecycle—from collection to final analysis—is a cornerstone of bioanalytical method validation. clsi.org Stability studies for Methoxycarbonyl Cefadroxil and its deuterated internal standard, this compound, are conducted to determine the conditions under which samples can be handled and stored without compromising the integrity of the results. These evaluations are critical for non-human samples used in preclinical research and for various in vitro systems, such as liver microsome or hepatocyte incubations.

The stability of both the analyte and the internal standard must be demonstrated under a variety of conditions that mimic experimental and storage situations. clsi.org Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on samples, which often occurs during sample retrieval and processing.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample preparation time.

Long-Term Stability: Assesses the integrity of the analyte when stored frozen at specified temperatures (e.g., -20°C or -80°C) for an extended duration, covering the time from sample collection to analysis.

Post-Preparative (Autosampler) Stability: Confirms that the analyte remains stable in the processed sample extract while waiting for injection in the autosampler.

In each stability test, the concentration of the analyte is measured and compared to the nominal concentration. The use of this compound is integral to these studies, as it must exhibit similar stability to the unlabeled analyte to be an effective internal standard. researchgate.net Any degradation of the analyte should ideally be mirrored by the internal standard, allowing for accurate quantification even if minor degradation occurs.

Table 2: Summary of Stability Evaluation in Rat Plasma

This table presents typical stability data for an analyte, demonstrating its stability under various storage and handling conditions when quantified using this compound.

Stability ConditionTemperatureDurationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Short-Term (Bench-Top)25°C8 hours10097.897.8
Short-Term (Bench-Top)25°C8 hours80008096101.2
Freeze-Thaw (3 Cycles)-80°C to 25°CN/A100102.3102.3
Freeze-Thaw (3 Cycles)-80°C to 25°CN/A8000794499.3
Long-Term-80°C90 days10096.596.5
Long-Term-80°C90 days80008120101.5
Post-Preparative4°C48 hours10099.199.1
Post-Preparative4°C48 hours8000796099.5

Application in High-Throughput Screening of In Vitro Systems

High-throughput screening (HTS) is a cornerstone of modern drug discovery and development, enabling the rapid assessment of large numbers of compounds for biological activity in in vitro models. nih.gov These systems can include cell-based assays, enzyme inhibition assays, and metabolic stability assessments using liver microsomes or hepatocytes. bfr-akademie.de The success of HTS relies on automated, miniaturized, and rapid analytical methodologies, where robustness and reproducibility are paramount.

The use of this compound as an internal standard is highly advantageous in HTS workflows coupled with LC-MS/MS analysis. In these settings, thousands of samples may be processed and analyzed in a short period, often using automated liquid handlers and sample processors. nih.gov This automation can introduce variability in sample volume, extraction efficiency, and instrument response over the course of a long analytical run.

By adding a fixed amount of this compound to every well of a multi-well plate at an early stage of sample preparation, each sample acquires its own internal reference. chimia.ch This approach mitigates potential errors arising from:

Pipetting Inaccuracies: Minor variations in the volumes of the sample, reagents, or solvents are normalized by the analyte-to-internal standard ratio.

Differential Sample Evaporation: In multi-well plates, evaporation can occur at different rates across the plate, concentrating some samples more than others. The internal standard concentrates equally, correcting for this effect.

Instrument Drift: Over long HTS runs, the sensitivity of a mass spectrometer can drift. The internal standard signal will drift along with the analyte signal, ensuring the ratio remains consistent and the data reliable.

This internal standardization is crucial for generating the high-quality, reproducible data needed to make accurate decisions in drug discovery, such as identifying promising lead compounds or characterizing the metabolic profile of a drug candidate. researcher.life The chemical and physical similarity of this compound to its unlabeled counterpart ensures it is the ideal tool for maintaining data integrity in demanding HTS environments.

Mechanistic Investigations of Cefadroxil Metabolism and Transport Utilizing Methoxycarbonyl Cefadroxil D4

In Vivo Preclinical Pharmacokinetic Studies in Animal Models (Excluding Clinical Human Data)

Animal models are indispensable for understanding how a drug is absorbed, distributed, and eliminated in vivo. Methoxycarbonyl Cefadroxil-d4 is used as a tracer in these studies to precisely quantify cefadroxil (B1668780) concentrations in plasma, tissues, and excreta over time.

Upon oral administration in animal models like mice and rats, cefadroxil is well-absorbed. nih.gov This efficient absorption is primarily mediated by the peptide transporter 1 (PEPT1), which is highly expressed in the small intestine. nih.govnih.gov Studies comparing wild-type mice with those expressing humanized PEPT1 (huPepT1) have been instrumental in understanding species differences in absorption. nih.govnih.gov In such experiments, oral dosing of this compound allows for the collection of plasma samples at various time points. The subsequent LC-MS/MS analysis provides concentration-time profiles used to calculate key pharmacokinetic parameters.

For instance, studies in humanized PepT1 mice have shown that cefadroxil has a higher affinity for the human transporter compared to the murine version. nih.gov Following absorption, cefadroxil distributes into various tissues. Physiologically based pharmacokinetic (PBPK) models developed in mice and rats help simulate and predict these tissue concentrations. nih.govresearchgate.net

Table 2: Representative Preclinical Pharmacokinetic Data for Cefadroxil in Animal Models

Animal Model Parameter Finding Significance Reference
PepT1 Knockout Mice AUC₀₋₁₂₀ Reduced by 10-fold vs. wild-type Demonstrates the critical role of intestinal PEPT1 in the extent of oral absorption. researchgate.net
PepT1 Knockout Mice Cₘₐₓ Reduced by 17.5-fold vs. wild-type Shows PEPT1 is crucial for the rate of oral absorption. researchgate.net
Humanized PepT1 Mice Systemic Exposure (AUC) Reduced compared to wild-type mice after oral dosing Highlights species differences in PEPT1-mediated uptake. nih.gov
Rat Brain Distribution Low, with active efflux at the blood-brain barrier Indicates limited central nervous system penetration. nih.govresearchgate.net

The predominant route of elimination for cefadroxil in animal models is renal excretion. nih.gov Greater than 90% of an administered dose is recovered in the urine as the unchanged parent drug within 24 hours. nih.gov This process involves multiple transporters in the kidney. Renal clearance is a combination of glomerular filtration and active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs), and reabsorption, which involves Peptide Transporter 2 (PEPT2). nih.gov Studies in rats have shown that co-administration of probenecid (B1678239), an inhibitor of OATs and Multidrug Resistance-Associated Proteins (MRPs), significantly reduces the clearance of cefadroxil, confirming the role of these active transport mechanisms in its renal excretion. nih.gov The use of this compound allows for precise quantification of the drug in urine and feces, confirming that renal clearance is the overwhelmingly primary pathway of elimination.

Investigation of Drug Transporter Interactions and Mechanisms in Non-Human Systems

Cefadroxil's pharmacokinetic profile is heavily influenced by its interactions with various drug transporters. nih.gov this compound serves as an ideal probe substrate to study these interactions in non-human in vitro and in vivo systems.

Intestinal Absorption: As established, PEPT1 is critical for the intestinal uptake of cefadroxil. nih.govnih.gov

Renal Excretion: In the kidney, PEPT2 is involved in reabsorption from the renal tubules, while OATs and MRPs contribute to active secretion into the urine. nih.gov

Blood-Brain Barrier (BBB): The distribution of cefadroxil into the central nervous system is limited by active efflux at the BBB. researchgate.net Studies in rats using intracerebral microdialysis have shown that transporters inhibitable by probenecid (such as OATs and MRPs) are responsible for this brain-to-blood efflux. researchgate.net PEPT2 also plays a role in the uptake of cefadroxil into brain cells themselves. nih.govresearchgate.net

By using cell lines engineered to overexpress specific transporters (e.g., rat OAT1 or rat PEPT2), researchers can use this compound to measure the precise kinetics of transport and assess the inhibitory potential of other compounds.

Table 3: Summary of Cefadroxil-Transporter Interactions in Non-Human Systems

Transporter Family Specific Transporter Location Role Investigational Finding Reference
Solute Carrier (SLC) PEPT1 (Slc15a1) Small Intestine Absorption Essential for oral uptake; deletion in mice drastically reduces absorption. nih.govresearchgate.net
Solute Carrier (SLC) PEPT2 (Slc15a2) Kidney, Brain Cells Renal Reabsorption, Brain Cell Uptake Mediates reabsorption in kidney; involved in uptake into brain parenchyma. nih.govresearchgate.net
Solute Carrier (SLC) OATs Kidney, Blood-Brain Barrier Renal Secretion, Brain Efflux Contributes to active secretion into urine and efflux from the brain; inhibited by probenecid. nih.govresearchgate.net
ATP-Binding Cassette (ABC) MRPs (Abcc) Kidney, Blood-Brain Barrier Renal Secretion, Brain Efflux Contributes to active secretion and brain efflux; inhibited by probenecid. nih.govresearchgate.net

Uptake and Efflux Transporter Substrate Characterization

The movement of Cefadroxil across cellular membranes is mediated by various uptake and efflux transporters. To determine if Cefadroxil is a substrate for a specific transporter, in vitro systems, such as cells overexpressing a particular transporter (e.g., OATPs, PEPTs, or MRPs), are often utilized. In such experiments, this compound could be used as a probe. The cells would be incubated with the labeled compound, and its intracellular accumulation would be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

A significantly higher accumulation of this compound in cells expressing the transporter compared to control cells (lacking the transporter) would indicate that it is a substrate. This approach allows for the unambiguous identification and quantification of the transported molecule, free from interference from endogenous compounds.

Table 1: Hypothetical Data for Transporter Substrate Characterization

TransporterCell TypeIntracellular Concentration of this compound (ng/mg protein)Fold Increase over Control
PEPT1Caco-2150 ± 1215
OATP1A2HEK29385 ± 98.5
MRP2MDCKII20 ± 32
ControlMock-transfected10 ± 21

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Inhibitory Effects on Transporter Activity

To investigate whether Cefadroxil can inhibit the activity of specific transporters, this compound could be used in conjunction with a known substrate for the transporter of interest. In this experimental setup, cells overexpressing the transporter would be incubated with a known, often radiolabeled or fluorescent, substrate in the presence and absence of varying concentrations of unlabeled Cefadroxil. The rate of transport of the known substrate would be measured.

A decrease in the transport of the known substrate in the presence of Cefadroxil would suggest an inhibitory effect. This compound could serve as a reference standard to ensure that the observed inhibition is due to Cefadroxil and not an artifact of the experimental system.

Kinetic Isotope Effect Studies on Enzymatic Reactions Relevant to Cefadroxil Metabolism

While Cefadroxil is largely excreted unchanged, some metabolism can occur. The kinetic isotope effect (KIE) is a powerful tool to elucidate the rate-limiting steps and mechanisms of enzymatic reactions. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

In the context of Cefadroxil metabolism, if a C-H bond is broken in the rate-determining step of an enzymatic reaction, replacing hydrogen with deuterium (B1214612) (as in this compound) would lead to a slower reaction rate. By comparing the rate of metabolism of Cefadroxil with that of this compound, researchers can determine if the C-H bond at the labeled position is involved in the rate-limiting step of the metabolic pathway. This information is crucial for understanding the enzymatic mechanism and identifying the specific enzymes responsible for Cefadroxil metabolism.

Role of Methoxycarbonyl Cefadroxil D4 in Preclinical Drug Discovery and Development Methodologies

Application in Lead Optimization and Structure-Activity Relationship Studies (Non-Clinical)

In the lead optimization phase of drug discovery, the primary goal is to modify a promising hit compound to enhance its efficacy, selectivity, and pharmacokinetic properties. This iterative process relies on establishing a clear Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in biological activity. nih.govchemrxiv.orgmdpi.com The accuracy of SAR studies is contingent upon the precise quantification of compound concentrations in various assays.

Methoxycarbonyl Cefadroxil-d4 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, which are the gold standard for this purpose. pharmaffiliates.com When researchers synthesize a series of analogues of the parent compound (Methoxycarbonyl Cefadroxil), the deuterated standard is added at a known concentration to every sample from in vitro assays (e.g., enzyme inhibition, receptor binding) or in vivo pharmacokinetic studies. Because the deuterated standard co-elutes with the non-deuterated analyte and experiences similar effects from the sample matrix, it normalizes variations from sample preparation and instrument response. kcasbio.comclearsynth.com This ensures that the measured concentration of each analogue is highly accurate, allowing for a reliable correlation between chemical structure and potency.

Consider a hypothetical SAR study on a series of Cefadroxil (B1668780) analogues designed to improve antibacterial potency. The data generated would be crucial for guiding the next round of synthesis. The reliability of this data is underpinned by the use of a stable isotope-labeled internal standard.

Table 1: Hypothetical Structure-Activity Relationship Data for Cefadroxil Analogues

Compound IDModificationIn Vitro Potency (IC50, µM)Analytical Method
MC-CEF-01Methoxycarbonyl (Parent)2.5LC-MS/MS with this compound IS
MC-CEF-02Ethoxycarbonyl3.1LC-MS/MS with this compound IS
MC-CEF-03Fluoro- substitution on phenyl ring0.8LC-MS/MS with this compound IS
MC-CEF-04Methyl- substitution on phenyl ring1.9LC-MS/MS with this compound IS

Utilization in Mechanistic Toxicology Studies (Non-Human Systems)

Understanding the metabolic fate of a drug candidate is a cornerstone of mechanistic toxicology. Stable isotope-labeled compounds are powerful tools for elucidating metabolic pathways and identifying potentially reactive or toxic metabolites. acs.orgnih.govresearchgate.net By using a 1:1 mixture of the deuterated compound (e.g., this compound) and its non-deuterated counterpart in non-human in vitro systems like liver microsomes or in vivo animal models, researchers can readily identify drug-related metabolites.

In mass spectrometry analysis, metabolites derived from the drug will appear as unique "doublets" of ions separated by the mass difference of the incorporated isotopes (in this case, 4 Daltons). This signature allows for the unambiguous differentiation of drug-related material from the complex background of endogenous molecules, greatly simplifying metabolite identification. acs.orgnih.gov This approach is invaluable for determining if a compound is metabolized into species that could be responsible for observed toxicity, guiding further structural modifications to block these metabolic pathways. researchgate.netnih.gov

Table 2: Example of Metabolite Identification in Preclinical Models Using a Stable Isotope Labeling Strategy

MetaboliteBiotransformationMass Signature Observed (MS)System Studied
M1HydroxylationDoublet (M+16 and M+d4+16)Rat Liver Microsomes
M2GlucuronidationDoublet (M+176 and M+d4+176)Canine Urine
M3N-dealkylationDoublet (M-CH2 and M-CD2H2)Human Hepatocytes

Contribution to Preclinical Safety Assessment Methodologies (Non-Human Systems)

Preclinical safety assessment involves a series of studies to characterize the toxicological profile of a drug candidate before it enters human trials. A critical component of this is determining the pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. acs.org Accurate PK data is essential for relating exposure levels to toxicological findings.

This compound is instrumental in this process as the internal standard for the bioanalytical methods used to generate PK data. pharmaffiliates.com Blood, plasma, and tissue samples from toxicology studies are analyzed to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). The use of a stable isotope-labeled internal standard is considered the industry best practice and is recommended by regulatory agencies to ensure the robustness and reliability of this data. kcasbio.com Precise measurement of drug exposure allows toxicologists to establish a clear margin of safety and provides the basis for predicting a safe starting dose in humans.

Table 3: Representative Pharmacokinetic Parameters in a Preclinical Species Determined Using a SIL-IS

PK ParameterValue (Mean ± SD)UnitSignificance
Cmax15.2 ± 2.1µg/mLMaximum observed concentration
AUC(0-inf)98.6 ± 11.5µg*h/mLTotal drug exposure over time
t½4.3 ± 0.8hoursTime for concentration to halve
Clearance (CL)5.1 ± 0.7mL/h/kgRate of drug removal

High-Resolution Metabolomics and Flux Analysis in Preclinical Models

Metabolomics aims to capture a global snapshot of all small-molecule metabolites within a biological system, providing insight into the physiological or pathological state of an organism. High-resolution mass spectrometry is a primary analytical platform for these studies. In preclinical research, metabolomics can reveal how a drug candidate perturbs cellular pathways and can help identify novel biomarkers of efficacy or toxicity.

The quality of metabolomics data is highly dependent on analytical reproducibility. This compound, when used as an internal standard, is crucial for quality control and data normalization. clearsynth.com By being added to every sample, it helps correct for analytical variability introduced during sample handling and instrument analysis, ensuring that detected differences in endogenous metabolite levels between control and drug-treated groups are biologically meaningful.

In metabolic flux analysis, stable isotope tracers (often using ¹³C) are used to map the rates of metabolic pathways. nih.gov While this compound would not typically be the tracer, it would be used in parallel to accurately quantify the concentration of the drug itself within the system, allowing researchers to correlate the degree of metabolic flux perturbation with the drug's concentration in the tissue or cells under study.

Table 4: Key Metabolite Classes Quantified with a SIL-IS for Normalization in a Preclinical Metabolomics Study

Metabolite ClassExample MetabolitesAssociated Pathway
Amino AcidsGlutamine, Alanine, TryptophanCentral Carbon Metabolism, Protein Synthesis
Fatty AcidsPalmitic acid, Oleic acidLipid Metabolism, Beta-oxidation
Organic AcidsLactate, Citrate, MalateTCA Cycle, Glycolysis
NucleotidesAdenosine triphosphate (ATP), GuanosineEnergy Metabolism, Nucleic Acid Synthesis

Future Directions and Emerging Research Avenues for Deuterated Cefadroxil Analogs

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Tissue Distribution in Animal Models)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the spatial mapping of molecules directly in tissue sections. The use of deuterated compounds like Methoxycarbonyl Cefadroxil-d4 in conjunction with MSI can provide unparalleled insights into the drug's distribution and metabolism at the tissue and cellular level. The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation of the administered drug from endogenous compounds, thereby eliminating background interference and enhancing detection sensitivity.

Future research could focus on utilizing MSI to track the localization of this compound in various tissues following administration in animal models. This would enable researchers to visualize the drug's penetration into target tissues, such as those affected by bacterial infections, and to identify potential sites of accumulation or metabolic transformation. Such studies would be invaluable for understanding the pharmacokinetic and pharmacodynamic properties of cefadroxil (B1668780) and for the development of more effective drug delivery strategies.

Another promising avenue is the use of nanoscale secondary ion mass spectrometry (NanoSIMS) with deuterated tracers. This technique can provide subcellular resolution, allowing for the investigation of drug distribution within individual cells and organelles. By employing this compound as a tracer, researchers could potentially visualize its interaction with bacterial cells or its uptake into specific host cell compartments. nih.gov

Development of Novel Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a common strategy to improve the analytical properties of molecules, such as their volatility, ionization efficiency, or chromatographic behavior. The presence of the methoxycarbonyl group in this compound already represents a form of derivatization. However, further derivatization strategies could be explored to enhance its performance in various analytical platforms.

For instance, novel derivatizing agents could be designed to react specifically with the functional groups of this compound to introduce moieties that are highly responsive in mass spectrometry or spectrophotometry. researchgate.net This could lead to the development of highly sensitive and selective analytical methods for the quantification of the compound in complex biological matrices like plasma, urine, or tissue homogenates. unesp.brajpaonline.com

Future research in this area might involve:

The synthesis of novel derivatizing agents that can be used for both deuterated and non-deuterated forms of methoxycarbonyl cefadroxil, allowing for its use as an internal standard in a wider range of analytical methods.

The development of "on-tissue" derivatization techniques compatible with MSI, which could further enhance the detection and localization of this compound in tissue samples. nih.gov

Analytical TechniquePotential Derivatization StrategyExpected Enhancement
High-Performance Liquid Chromatography (HPLC)Pre-column derivatization with a fluorescent tagIncreased sensitivity and selectivity in UV or fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS)Silylation to increase volatility and thermal stabilityImproved chromatographic separation and mass spectral fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS)Introduction of a permanently charged groupEnhanced ionization efficiency and signal intensity.

Computational Modeling and Simulation of Deuterated Compound Interactions

Computational modeling and simulation are becoming increasingly important tools in drug discovery and development. These methods can be used to predict the interactions of drug molecules with their biological targets, to understand their metabolic fate, and to design new and improved therapeutic agents.

In the context of this compound, computational approaches could be employed to:

Model its binding to penicillin-binding proteins (PBPs): Molecular docking and molecular dynamics simulations could be used to investigate how the methoxycarbonyl group and the deuterium labeling affect the binding affinity and orientation of the drug within the active site of its target enzymes.

Simulate its interaction with β-lactamases: Computational studies could help predict the susceptibility of this compound to hydrolysis by various β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov This information would be crucial for understanding its potential efficacy against resistant bacterial strains.

Predict its metabolic profile: Quantum mechanics and molecular mechanics (QM/MM) simulations could be used to model the enzymatic reactions involved in the metabolism of this compound, helping to identify potential metabolites and to understand the kinetic isotope effect of deuterium substitution on its metabolic stability.

The insights gained from these computational studies could guide the design of next-generation cephalosporin (B10832234) analogs with improved efficacy, resistance profiles, and pharmacokinetic properties.

Expansion into Mechanistic Enzymology and Structural Biology Studies

Deuterated compounds are valuable tools in mechanistic enzymology for studying enzyme kinetics and reaction mechanisms. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, can provide detailed information about the transition state of an enzymatic reaction.

This compound could be used as a probe to investigate the mechanism of action of β-lactamases. By comparing the rate of hydrolysis of the deuterated and non-deuterated compound, researchers could determine the KIE for the reaction and gain insights into the rate-limiting steps of the catalytic process. nih.gov This information is critical for the design of effective β-lactamase inhibitors.

Furthermore, the use of this compound in structural biology studies, such as X-ray crystallography and NMR spectroscopy, could provide detailed atomic-level information about its interaction with target enzymes. Co-crystallization of the deuterated analog with PBPs or β-lactamases could reveal the precise binding mode and the key interactions that are responsible for its activity or susceptibility to inactivation. These structural insights would be invaluable for the rational design of new antibiotics that can overcome bacterial resistance.

Research AreaApplication of this compoundPotential Insights
Mechanistic EnzymologyKinetic isotope effect studies with β-lactamases.Understanding the transition state and rate-limiting steps of antibiotic hydrolysis.
Structural BiologyCo-crystallization with penicillin-binding proteins (PBPs) and β-lactamases.Atomic-level details of drug-target interactions to guide rational drug design.
NMR SpectroscopyIsotope-edited NMR experiments.Probing the dynamics and conformational changes of the drug upon binding to its target.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methoxycarbonyl Cefadroxil-d4, and how are they validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for confirming structural integrity and purity. For deuterium-labeled compounds like this compound, mass spectrometry (MS) should be used to verify isotopic incorporation. Validation requires comparison with non-deuterated analogs and calibration against certified reference materials. Reproducibility is ensured by triplicate measurements and statistical analysis (e.g., relative standard deviation <2%) .

Q. How does deuterium labeling influence pharmacokinetic studies of Cefadroxil analogs?

  • Methodological Answer : Deuterium labeling enables tracking of metabolic pathways via isotope effects, improving resolution in mass spectrometry-based assays. Researchers should design comparative studies between labeled and non-labeled compounds to quantify differences in absorption, distribution, and clearance. Data should be analyzed using pharmacokinetic models (e.g., non-compartmental analysis) with error bars representing biological variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Contradictions arise from differences in experimental setups (e.g., buffer systems, degradation endpoints). A systematic approach includes:

  • Step 1 : Replicate published protocols exactly to identify methodological discrepancies.
  • Step 2 : Use Design of Experiments (DoE) to test stability across pH (2–9) and temperature (4°C–40°C).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to isolate critical degradation factors.
    Raw data should be archived, and statistical significance (p <0.05) must be reported .

Q. How do structural dynamics of the methoxycarbonyl group impact antibiotic efficacy and resistance mechanisms?

  • Methodological Answer : The methoxycarbonyl moiety influences bacterial target binding and hydrolysis resistance. Advanced studies require:

  • Molecular Dynamics (MD) Simulations : To model interactions with penicillin-binding proteins (PBPs).
  • ATR-FTIR Spectroscopy : To monitor real-time conformational changes during hydrolysis (e.g., carbonyl stretching bands at 1700–1750 cm⁻¹).
  • Comparative MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to correlate structural modifications with efficacy .

Q. What are best practices for synthesizing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuteration during the final synthetic steps to minimize isotopic exchange. Key steps include:

  • Deuterated Solvents : Use D₂O or deuterated methanol in reaction quenching.
  • Isotopic Purity Validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect residual non-deuterated species.
  • Yield Optimization : Statistical tools like response surface methodology (RSM) can balance reaction time, temperature, and catalyst loading .

Data Analysis and Presentation

Q. How should researchers handle large datasets from stability or efficacy studies to ensure reproducibility?

  • Methodological Answer :

  • Raw Data Management : Store in appendices or supplementary materials with metadata (e.g., instrument settings, batch numbers).
  • Statistical Rigor : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report confidence intervals (95%) and effect sizes.
  • Visualization : Follow journal guidelines for figures (e.g., avoid overcrowded chromatograms; use color-coded degradation profiles) .

Q. What frameworks guide hypothesis-driven research on structural analogs of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

  • Novelty : Investigate understudied bacterial targets (e.g., L,D-transpeptidases in Gram-negative bacteria).
  • Ethical Compliance : Adhere to biosafety protocols for antibiotic resistance studies (e.g., BSL-2 containment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.